2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Description

BenchChem offers high-quality 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,6,7-tetramethoxy-9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-11-13-7-17(21-3)19(23-5)9-15(13)12(2)16-10-20(24-6)18(22-4)8-14(11)16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIORIWMGKOZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558547 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13985-15-4 | |

| Record name | 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, a polysubstituted aromatic hydrocarbon with potential applications in materials science and as a scaffold in medicinal chemistry. This document delves into the primary synthetic methodologies, with a focus on the acid-catalyzed condensation of veratrole with biacetyl. It offers a detailed experimental protocol, mechanistic insights, and characterization data to equip researchers with the necessary knowledge for the successful synthesis and validation of this compound.

Introduction

Substituted anthracenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical and electronic properties.[1] The strategic placement of electron-donating and alkyl groups on the anthracene core can modulate its fluorescence, charge transport capabilities, and reactivity, making these compounds valuable in the development of organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1] The title compound, 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, with its symmetrical substitution pattern of four methoxy groups and two methyl groups, presents an intriguing target for synthesis and exploration of its properties. The methoxy groups are known to enhance the electron density of the anthracene system, while the methyl groups can influence its solubility and solid-state packing.[2]

This guide will focus on the most direct and common method for the synthesis of this molecule: the acid-catalyzed condensation reaction.

Synthetic Strategy: Acid-Catalyzed Condensation

The most prevalent and straightforward approach to synthesizing 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is through the acid-catalyzed condensation of 1,2-dimethoxybenzene (veratrole) with 2,3-butanedione (biacetyl).[1] This method offers a direct route to the desired anthracene core in a single cyclization step.

Reaction Mechanism

The reaction proceeds through a series of electrophilic aromatic substitution and condensation steps catalyzed by a strong acid, typically sulfuric acid. The proposed mechanism is as follows:

-

Protonation of Biacetyl: The acid protonates one of the carbonyl groups of biacetyl, increasing its electrophilicity.

-

First Electrophilic Aromatic Substitution: The electron-rich veratrole molecule attacks the protonated carbonyl carbon, forming a carbocation intermediate.

-

Dehydration: The intermediate undergoes dehydration to form a vinyl cation.

-

Second Electrophilic Aromatic Substitution: A second molecule of veratrole attacks the vinyl cation, leading to a new carbon-carbon bond.

-

Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the central aromatic ring of the anthracene core.

Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of 2,3,6,7-Tetramethoxy-9,10-dibutylanthracene and is expected to yield the desired product.[3] Researchers should optimize conditions as necessary.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.17 | 13.82 g (12.7 mL) | 0.1 |

| 2,3-Butanedione (Biacetyl) | C₄H₆O₂ | 86.09 | 4.31 g (4.4 mL) | 0.05 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL | - |

| Acetonitrile | CH₃CN | 41.05 | 10 mL | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Acetone | C₃H₆O | 58.08 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Prepare a cooled mixture of 1,2-dimethoxybenzene (0.1 mol), 2,3-butanedione (0.05 mol), and acetonitrile (10 mL). Add this mixture dropwise to the stirred sulfuric acid over a period of approximately 1 hour, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the mixture is expected to change, indicating the progression of the reaction.

-

Work-up: Pour the reaction mixture slowly into a beaker containing 500 mL of an ice-water mixture with vigorous stirring. A precipitate should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with copious amounts of deionized water until the washings are neutral.

-

Purification: Further wash the crude product with cold ethanol and then with acetone to remove unreacted starting materials and byproducts. The resulting solid should be a yellow powder.[3] For higher purity, recrystallization from a suitable solvent such as toluene or a mixture of ethanol and chloroform may be necessary.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Safety Precautions

-

Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).

-

Veratrole and biacetyl are flammable and may be irritating. Handle them in a well-ventilated area.

-

The reaction is exothermic, especially during the addition of reactants to the acid. Maintain slow and controlled addition to manage the temperature.

Characterization

The identity and purity of the synthesized 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene should be confirmed by various spectroscopic methods.

Physical Properties

-

Appearance: Bright yellow solid[1]

-

Molecular Formula: C₂₀H₂₂O₄

-

Molecular Weight: 326.39 g/mol

Spectroscopic Data

-

Mass Spectrometry (MS):

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

A singlet for the two methyl groups at the 9 and 10 positions.

-

Singlets for the four methoxy groups at the 2, 3, 6, and 7 positions.

-

Singlets for the aromatic protons at the 1, 4, 5, and 8 positions.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

Signals corresponding to the methyl carbons.

-

Signals for the methoxy carbons.

-

Signals for the aromatic carbons, including the quaternary carbons.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations characteristic of the aromatic rings.

-

C-O stretching vibrations for the methoxy groups.

-

Conclusion

The synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene via the acid-catalyzed condensation of veratrole and biacetyl represents a direct and efficient method for obtaining this valuable polysubstituted anthracene. This guide has provided a detailed, field-proven protocol, insights into the reaction mechanism, and expected characterization data. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for further investigation in materials science, organic electronics, and medicinal chemistry.

References

-

Khan, I. A., et al. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Advances. 2014, 4(82), 43537-43548. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2,3,6,7-tetrabromoanthracene. Available from: [Link]

-

PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Available from: [Link]

Sources

- 1. Buy 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 [smolecule.com]

- 2. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 | Benchchem [benchchem.com]

- 3. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03663H [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

Introduction: A Luminescent Core for Advanced Materials

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a highly substituted polycyclic aromatic hydrocarbon that has garnered significant interest within the scientific community. Its rigid, planar anthracene core, enriched with electron-donating methoxy and methyl groups, imparts a unique combination of photophysical and electrochemical properties.[1][2] This guide provides a comprehensive overview of its synthesis, structural characteristics, and key chemical behaviors, offering valuable insights for researchers in organic electronics, materials science, and drug development.

The strategic placement of four methoxy groups at the 2, 3, 6, and 7 positions, coupled with methyl groups at the sterically influential 9 and 10 positions, creates a molecule with enhanced solubility, electrochemical stability, and charge transport capabilities compared to its parent anthracene.[3][4] These attributes make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][3]

Molecular Structure and Identification

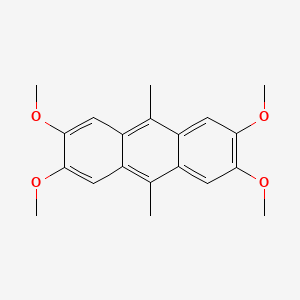

The fundamental architecture of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is depicted below, illustrating the symmetrical arrangement of its substituents.

Caption: Molecular structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Formula | C₂₀H₂₂O₄[5] |

| Molecular Weight | 326.4 g/mol [1][5] |

| CAS Number | 13985-15-4[1][5] |

| IUPAC Name | 2,3,6,7-tetramethoxy-9,10-dimethylanthracene[5] |

| InChIKey | FRIORIWMGKOZPB-UHFFFAOYSA-N[1] |

Synthesis of the Core Structure

The most common and efficient synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene involves the acid-catalyzed condensation of 1,2-dimethoxybenzene (veratrole) with acetaldehyde.[6] This method provides a direct route to the highly substituted anthracene core.

Experimental Protocol: Synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (1a)

Materials:

-

1,2-Dimethoxybenzene

-

Acetaldehyde

-

Sulfuric acid (70%)

-

Ethanol

-

Water

-

Chloroform

-

Acetone

Procedure:

-

A mixture of 1,2-dimethoxybenzene and acetaldehyde (in a molar ratio of 1:1.7) is added dropwise at 0–5 °C to a threefold volume of 70% sulfuric acid with stirring.[6]

-

The reaction mixture is stirred for 20 minutes at this temperature, resulting in a highly viscous, lilac-colored mixture.[6]

-

The mixture is then kept at room temperature for three days, during which it turns almost black.[6]

-

The solidified mass is carefully transferred into an ethanol-water (1:1) mixture.[6]

-

The resulting precipitate is collected by filtration and dried in the air.[6]

-

The crude product is further purified by washing with chloroform and then acetone to yield a light grey powder.[6]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Caption: Synthetic workflow for 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. The high symmetry of the molecule simplifies the spectrum.

Table 2: ¹H NMR Data (300 MHz, DMSO-d₆) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 | s | 4H | Aromatic H (H-1, H-4, H-5, H-8) |

| 4.08 | s | 12H | Methoxy H (-OCH₃) |

| 2.95 | s | 6H | Methyl H (-CH₃) |

The presence of a single peak for the four aromatic protons and a single peak for the twelve methoxy protons confirms the C₂h symmetry of the molecule. The upfield shift of the methyl protons is characteristic of their position at the electron-rich 9 and 10 positions of the anthracene core.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 3: FT-IR Spectral Data [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3019, 2996, 2963, 2833 | - | C-H stretching (aromatic and aliphatic) |

| 1633 | - | C=C aromatic stretching |

| 1495 | s | Aromatic ring vibration |

| 1468, 1445 | - | CH₃ bending |

| 1239, 1201, 1189, 1164 | s | C-O-C stretching (methoxy groups) |

| 1013 | - | C-O stretching |

| 892, 828, 750 | - | C-H out-of-plane bending |

The strong absorptions corresponding to the C-O-C stretching of the methoxy groups are characteristic features of this molecule.[3]

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak is observed at m/z 326, consistent with the molecular formula C₂₀H₂₂O₄.[4] The high stability of the fully substituted anthracene framework is indicated by the molecular ion peak often being the base peak.[4]

Crystal Structure

X-ray crystallographic studies have revealed that 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene crystallizes in the triclinic space group P-1.[5] The crystal structure is characterized by a π-stacked layered packing arrangement. This packing is a direct consequence of the planar anthracene core and the electronic effects of the substituents. The electron-donating methoxy groups enhance π-π interactions between adjacent molecules, leading to a more compact packing compared to unsubstituted anthracene.[1] The methyl groups at the 9 and 10 positions introduce steric hindrance, which can influence the degree of planar distortion of the anthracene core.[1]

Electrochemical Properties: A Reversible Redox System

A key feature of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is its ability to undergo reversible electrochemical oxidation.[4] The electron-rich nature of the molecule, due to the cumulative electron-donating effect of the methoxy and methyl groups, facilitates the removal of electrons from the π-system. This property is central to its application in organic electronics, where it can function as a hole-transporting material.

The reversible oxidation process allows for the formation of stable cationic and even dicationic species under specific electrochemical conditions.[4] The stability of these charged species is crucial for the longevity and efficiency of electronic devices.

Caption: Reversible electrochemical oxidation of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Chemical Reactivity

The reactivity of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is significantly influenced by its substitution pattern.

-

Diels-Alder Reaction: Unlike unsubstituted anthracene, which readily undergoes [4+2] cycloaddition reactions at the 9 and 10 positions, the methyl groups in the title compound introduce significant steric hindrance, thereby reducing its reactivity as a diene in Diels-Alder reactions.[3]

-

Electrophilic Aromatic Substitution: The methoxy groups are strong activating groups, making the aromatic rings susceptible to electrophilic attack. This allows for further functionalization of the molecule, opening avenues for the synthesis of novel derivatives with tailored properties.

-

Formation of Derivatives: The molecule can serve as a precursor for a variety of derivatives. For instance, it can undergo reactions to form imide-containing polymers, which have been investigated for their gas permeation properties.[3][6]

Applications in Advanced Materials

The unique combination of properties makes 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene a valuable component in the development of advanced organic materials.

-

Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and excellent charge-transporting characteristics make it a suitable candidate for use as an emissive layer or a hole-transporting layer in OLEDs.[1][3] The methoxy groups can help in tuning the emission color.[1]

-

Organic Photovoltaics (OPVs): In the context of organic solar cells, its electron-donating nature makes it a potential donor material when paired with a suitable acceptor.[3] Its electrochemical stability is also a key advantage for long-term device performance.

-

Fluorescence-Based Sensors: The sensitivity of the fluorescence properties of anthracene derivatives to their local environment can be exploited in the design of chemical sensors.

Conclusion

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene stands out as a versatile and highly functionalized aromatic molecule. Its well-defined synthesis, coupled with its robust electrochemical and photophysical properties, has established it as a significant building block in the field of organic electronics and materials science. The insights provided in this guide, from its synthesis and characterization to its reactivity and applications, are intended to support and inspire further research and development in these exciting areas.

References

-

PubChem. (n.d.). 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Retrieved from [Link]

-

Kertesz, V., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Advances, 4(82), 43865-43875. Retrieved from [Link]

-

Kertesz, V., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. RSC Publishing. Retrieved from [Link]

-

Al-Rawashdeh, N. A. F., et al. (2019). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Journal of Chemistry, 2019, 8567504. Retrieved from [Link]

-

Moth-Poulsen, K., et al. (2012). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Photochemical & Photobiological Sciences, 11(8), 1275-1284. Retrieved from [Link]

-

Schmittel, M., et al. (2018). Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. Retrieved from [Link]

Sources

- 1. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 | Benchchem [benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03663H [pubs.rsc.org]

- 4. Buy 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 [smolecule.com]

- 5. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | C20H22O4 | CID 14292608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and organic electronics, owing to its unique substitution pattern that influences its electronic properties and stability.[1][2] A critical parameter for its application in these fields is its solubility in organic solvents, which dictates its processability and utility in solution-based applications. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively documented in publicly available literature, this whitepaper equips researchers with the fundamental principles and a robust experimental framework to determine its solubility in various organic solvents.

Introduction to 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, with the molecular formula C₂₀H₂₂O₄, is a crystalline solid, often appearing as a yellow powder.[1] Its structure is based on the anthracene core, a three-ring aromatic system. The key features of this molecule are the four methoxy (-OCH₃) groups at the 2, 3, 6, and 7 positions and the two methyl (-CH₃) groups at the 9 and 10 positions.[1][2] This extensive substitution enhances its solubility and electrochemical stability compared to unsubstituted anthracene.[1]

The solubility of this compound is a crucial factor in:

-

Materials Science: For applications such as organic light-emitting diodes (OLEDs) or organic solar cells, solution-based processing is often preferred for fabricating thin films.[1]

-

Organic Synthesis: Its use as a precursor in more complex molecular architectures requires it to be soluble in reaction media.[1]

-

Pharmacological Research: While not a primary application at present, understanding the solubility of related methoxy-substituted aromatic compounds is important for assessing potential biological activity.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene, the following factors are key determinants of its solubility:

-

Molecular Structure: The large, nonpolar, and planar anthracene core is the dominant feature. This suggests good solubility in nonpolar or moderately polar aromatic and chlorinated solvents.

-

Substituent Effects:

-

Methoxy Groups (-OCH₃): The oxygen atoms in the methoxy groups introduce some polarity and have lone pairs of electrons that can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents, although the latter is likely to be weak.

-

Methyl Groups (-CH₃): These groups are nonpolar and contribute to van der Waals forces.

-

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene will significantly influence its solubility. A higher lattice energy will lead to lower solubility.

Based on these principles, we can make qualitative predictions about its solubility in different classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the anthracene core. The related compound 9,10-dimethylanthracene is known to be soluble in toluene.[3] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and should readily solvate the molecule. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents have a moderate polarity that can interact with the methoxy groups, but the large nonpolar backbone may limit high solubility. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these are powerful solvents, their high polarity might not be an ideal match for the largely nonpolar nature of the anthracene derivative. |

| Polar Protic | Methanol, Ethanol | Low | The energetic cost of disrupting the hydrogen-bonding network of these alcohols is unlikely to be compensated by the interactions with the solute. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The absence of strong intermolecular interactions with the aromatic system will likely result in poor solubility. Polycyclic aromatic hydrocarbons generally have lower solubility in aliphatic than in aromatic hydrocarbons. |

| Aqueous | Water | Insoluble | As a large, nonpolar organic molecule, it is expected to be virtually insoluble in water, a common characteristic of most PAHs.[3][4] |

Experimental Determination of Solubility

Given the lack of quantitative data in the literature, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Materials and Equipment

-

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed amount of the selected organic solvent (e.g., 5 mL).

-

Add an excess amount of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene to each vial. The solid should be visibly present at the bottom of the vial after mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC). A series of dilutions may be necessary.

-

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a set of standard solutions of the compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

-

Construct a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted supernatant samples.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Using HPLC:

-

Develop an HPLC method (select a suitable column, mobile phase, and detector wavelength).

-

Prepare and run a series of standard solutions to create a calibration curve of peak area versus concentration.

-

Inject the diluted supernatant samples and record the peak areas.

-

Calculate the concentration of the saturated solution as described for UV-Vis.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene in Various Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | Experimental Data | Experimental Data |

| Chloroform | Experimental Data | Experimental Data |

| Dichloromethane | Experimental Data | Experimental Data |

| Tetrahydrofuran (THF) | Experimental Data | Experimental Data |

| Acetone | Experimental Data | Experimental Data |

| Dimethylformamide (DMF) | Experimental Data | Experimental Data |

| Ethanol | Experimental Data | Experimental Data |

| Methanol | Experimental Data | Experimental Data |

| Hexane | Experimental Data | Experimental Data |

Conclusion and Future Directions

Understanding the solubility of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is fundamental for its effective utilization in research and development. This guide has provided the theoretical basis for predicting its solubility and a detailed, practical protocol for its experimental determination. The extensive substitution with methoxy and methyl groups is expected to enhance its solubility in common organic solvents compared to the parent anthracene.[1]

Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wide range of solvents and at various temperatures. Such data will be invaluable for researchers in materials science and organic synthesis, enabling the rational design of experiments and the optimization of processes involving this promising compound.

References

-

Wikipedia. (2023). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

RSC Publishing. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Retrieved from [Link]

-

Beilstein Journals. (2011). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]

-

MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Anthracenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene, a simple polycyclic aromatic hydrocarbon, has captivated chemists for nearly two centuries. Its unique photophysical properties and versatile reactivity have paved the way for a vast array of substituted derivatives with applications spanning from materials science to medicine. This technical guide provides a comprehensive exploration of the discovery and history of substituted anthracenes, delving into their synthesis, properties, and applications. From the early days of its isolation from coal tar to the sophisticated synthetic methodologies of the 21st century, this document traces the evolution of our understanding and utilization of this remarkable class of molecules. We will examine key synthetic transformations, providing both mechanistic insights and practical experimental protocols. Furthermore, this guide will illuminate the diverse applications of substituted anthracenes in organic electronics, medicinal chemistry, and beyond, offering a forward-looking perspective on the future of this exciting field.

A Journey Through Time: The Discovery and Early History of Anthracene

The story of anthracene begins in the early 19th century, a period of burgeoning interest in the chemical constituents of coal tar. In 1832, French chemists Jean-Baptiste Dumas and Auguste Laurent successfully isolated a crystalline substance from the higher-boiling fractions of coal tar.[1] Initially, they named this compound "paranaphthalene" due to its perceived similarity in elemental composition to naphthalene.[1] However, by 1837, Laurent had renamed it "anthracene," derived from the Greek word "anthrax," meaning coal, a fitting tribute to its origin.[1]

The initial applications of anthracene and its derivatives were closely tied to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. A pivotal moment came with the discovery that anthracene could be oxidized to anthraquinone, which in turn served as a key precursor for the synthesis of alizarin, a vibrant red dye previously extracted from the madder plant.[1] In 1901, Bohn's discovery of the condensation of aminoanthraquinones to form indanthrene and flavanthrene further solidified the importance of anthracene chemistry in the world of pigments. These early discoveries laid the groundwork for a rich history of scientific investigation and practical application that continues to this day.

The Heart of the Matter: Structural and Photophysical Properties of the Anthracene Core

Anthracene is a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene rings.[2][3] This extended π-conjugated system is the source of its fascinating photophysical and photochemical properties.[2][3] A hallmark of anthracene is its strong blue fluorescence, typically with an emission peak between 400 and 440 nm when excited by ultraviolet radiation.[1] This inherent fluorescence has made anthracene and its derivatives attractive candidates for a wide range of applications.

The reactivity of the anthracene core is not uniform across all positions. The 9 and 10 positions (the central ring) are the most reactive sites, susceptible to electrophilic attack, oxidation, and cycloaddition reactions. This inherent reactivity provides a powerful handle for chemists to introduce a wide variety of substituents, thereby tuning the molecule's electronic and steric properties.

Substitution at different positions on the anthracene scaffold can dramatically alter its photophysical characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths, as well as influence the fluorescence quantum yield. The strategic placement of bulky substituents at the 9 and 10 positions can prevent π-π stacking in the solid state, which is often a cause of fluorescence quenching.[4] This ability to fine-tune the properties of the anthracene core through substitution is a central theme in the ongoing development of new materials and molecular probes.

The Chemist's Toolkit: Synthetic Methodologies for Substituted Anthracenes

The synthesis of substituted anthracenes has evolved from classical, often harsh, methods to more sophisticated and selective modern techniques. This section will explore some of the most important synthetic strategies, providing both the rationale behind the experimental choices and detailed protocols for their implementation.

Classical Approaches: The Foundation of Anthracene Chemistry

3.1.1. Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been widely employed for the synthesis of substituted anthracenes.[2] This Lewis acid-catalyzed reaction can be used for both alkylation and acylation of the anthracene core.

Causality Behind Experimental Choices: The choice of Lewis acid (e.g., AlCl₃, ZnBr₂) and solvent is critical to control the regioselectivity and prevent polysubstitution. The reaction is typically performed at low temperatures to minimize side reactions. Electron-rich arenes are often used as starting materials in reactions with aromatic aldehydes to generate 9,10-diarylanthracenes.[3]

Experimental Protocol: Synthesis of 9,10-Diarylanthracene via Friedel-Crafts Alkylation [3]

-

Reactant Preparation: To a solution of veratrole (excess) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of silica gel-supported zinc bromide (ZnBr₂/SiO₂).

-

Addition of Aldehyde: Slowly add benzaldehyde to the reaction mixture at 0 °C with constant stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-diarylanthracene.

Caption: Generalized workflow for the Friedel-Crafts synthesis of 9,10-diarylanthracenes.

Building from the Quinone: A Versatile Strategy

A common and effective method for synthesizing substituted anthracenes involves the reduction of corresponding anthraquinones.[2][5] This approach is particularly advantageous because the 9 and 10 positions are protected as carbonyls, directing substitution to the outer rings.[2][5]

Causality Behind Experimental Choices: The choice of reducing agent is crucial and depends on the desired outcome and the presence of other functional groups. Common reducing agents include zinc in the presence of an acid or base, sodium borohydride, and lithium aluminum hydride.[2] The reaction conditions can be tuned to achieve either partial or complete reduction of the quinone moiety.

Experimental Protocol: Reduction of a Substituted Anthraquinone [2]

-

Reactant Suspension: Suspend the substituted anthraquinone in a suitable solvent (e.g., pyridine or aqueous NaOH).

-

Addition of Reducing Agent: Add zinc dust portion-wise to the suspension with vigorous stirring.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture, filter to remove excess zinc, and acidify the filtrate (if necessary).

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the pure substituted anthracene.

Caption: A simplified schematic of the synthesis of substituted anthracenes via anthraquinone reduction.

The Modern Era: Metal-Catalyzed Transformations

The advent of metal-catalyzed cross-coupling and C-H activation reactions has revolutionized the synthesis of substituted anthracenes, offering milder reaction conditions and greater functional group tolerance.[2][3]

3.3.1. Metal-Catalyzed Reactions with Alkynes

Rhodium, gold, and bismuth catalysts have been successfully employed in the synthesis of substituted anthracenes from various precursors, including arylboronic acids and o-alkynyldiarylmethanes.[2][3] These methods often proceed with high regioselectivity and yield.[2]

Causality Behind Experimental Choices: The choice of metal catalyst and ligands is paramount for achieving high efficiency and selectivity. The reaction conditions, such as solvent and temperature, are optimized to promote the desired catalytic cycle and minimize side reactions. For instance, in rhodium-catalyzed oxidative coupling reactions, a copper-air oxidant system is often employed.[3]

Experimental Protocol: Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes [3]

-

Reaction Setup: In a reaction vessel, combine the arylboronic acid, alkyne, rhodium catalyst (e.g., [Rh(cod)Cl]₂), and a copper oxidant (e.g., Cu(OAc)₂) in a suitable solvent (e.g., toluene).

-

Reaction Execution: Heat the mixture under an inert atmosphere at the specified temperature for the required duration.

-

Monitoring: Follow the reaction progress by GC-MS or TLC.

-

Workup: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the substituted anthracene.

Caption: Schematic of metal-catalyzed synthesis of substituted anthracenes.

A Spectrum of Functionality: Applications of Substituted Anthracenes

The ability to tailor the properties of the anthracene core has led to its application in a diverse range of fields.[2] This section highlights some of the most prominent areas where substituted anthracenes are making a significant impact.

Illuminating the Future: Organic Electronics

Substituted anthracenes are workhorse molecules in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs).[2][3] Their high fluorescence quantum yields and tunable emission colors make them ideal candidates for use as emitting materials.[2][3] For example, 9,10-diphenylanthracene derivatives are well-known for their efficient blue emission.[2] Anthracene derivatives also find use as host materials in OLEDs, as well as in organic field-effect transistors (OFETs) and organic solar cells.[2][3]

| Derivative | Application | Key Property |

| 9,10-Diphenylanthracene | Blue OLED Emitter | High Fluorescence Quantum Yield |

| 2,2'-Bianthracene | Green OLED Emitter | Green Fluorescence |

| 2,2'-Bianthracenyl | OFET Semiconductor | Charge Transport |

At the Interface of Chemistry and Biology: Medicinal Applications

The planar structure of the anthracene nucleus allows it to intercalate with DNA base pairs, a property that has been exploited in the design of anticancer agents. Certain anthracene derivatives have shown significant biological activity against tumor cells. The photochemical reactivity of the anthracene chromophore also makes it a useful tool for probing DNA cleavage. However, it is important to note that some substituted anthracenes have been found to be carcinogenic, and the structure-activity relationship is complex and highly dependent on the substitution pattern.

Sensing the World: Chemosensors and Molecular Probes

The sensitivity of the fluorescence of anthracene derivatives to their local environment makes them excellent candidates for chemosensors. The binding of an analyte to a receptor unit attached to the anthracene core can induce a change in the fluorescence intensity or wavelength, providing a detectable signal. These sensors have been developed for a variety of targets, including metal ions, anions, and neutral molecules.

Beyond the Bench: Other Applications

The utility of substituted anthracenes extends to several other areas:

-

Scintillators: Anthracene is used in scintillators for the detection of high-energy particles and photons.[1]

-

UV Tracers: Its fluorescence under UV light makes it a useful tracer in conformal coatings for printed circuit boards.[1]

-

Materials Science: Anthracene derivatives have been incorporated into polymers and gels, imparting unique photophysical and material properties.[2][3]

Conclusion and Future Outlook

From its humble beginnings as a byproduct of coal distillation, anthracene has risen to become a cornerstone of modern organic chemistry. The journey from its discovery to the development of a vast library of substituted derivatives is a testament to the ingenuity and curiosity of scientists. The ability to precisely control the electronic and steric properties of the anthracene core through chemical synthesis has unlocked a world of applications, from next-generation displays to life-saving medicines.

The future of substituted anthracene chemistry is bright. The development of even more efficient and selective synthetic methods, coupled with a deeper understanding of structure-property relationships, will undoubtedly lead to the creation of new materials and molecules with unprecedented functionalities. As we continue to push the boundaries of what is possible, the simple three-ringed structure of anthracene will undoubtedly continue to inspire and enable innovation across a wide spectrum of scientific disciplines.

References

-

Recent advances in the syntheses of anthracene derivatives - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link].

-

Anthracene - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link].

-

Recent advances in the syntheses of anthracene derivatives - Beilstein Journals. (2021, August 10). Retrieved January 21, 2026, from [Link].

-

A Review on Anthracene and Its Derivatives: Applications | Open Access Journals. (n.d.). Retrieved January 21, 2026, from [Link].

-

Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane - MDPI. (n.d.). Retrieved January 21, 2026, from [Link].

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes - Scirp.org. (n.d.). Retrieved January 21, 2026, from [Link].

-

Photophysical Properties of Anthracene Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link].

-

(PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (n.d.). Retrieved January 21, 2026, from [Link].

-

Recent advances in the syntheses of anthracene derivatives - Semantic Scholar. (2021, August 10). Retrieved January 21, 2026, from [Link].

-

Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.). Retrieved January 21, 2026, from [Link].

-

The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link].

Sources

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data for 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core functionalized with four methoxy groups and two methyl groups. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a subject of interest in materials science and medicinal chemistry. A thorough spectroscopic characterization is fundamental to understanding its structure, purity, and potential applications. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the theoretical underpinnings of the technique, presents experimental data, and outlines the methodology for data acquisition and interpretation, thereby offering a holistic resource for researchers.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | [1] |

| Molecular Weight | 326.4 g/mol | [1] |

| CAS Number | 13985-15-4 | [1] |

| Appearance | Yellow solid |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "C12" [label="C"]; "C13" [label="C"]; "C14" [label="C"]; "C15" [label="C", pos="1.5,1.5!"]; "C16" [label="C", pos="-1.5,1.5!"]; "O1" [label="O", pos="3.5,0.5!"]; "C17" [label="C", pos="4.5,0.5!"]; "O2" [label="O", pos="3.5,-0.5!"]; "C18" [label="C", pos="4.5,-0.5!"]; "O3" [label="O", pos="-3.5,0.5!"]; "C19" [label="C", pos="-4.5,0.5!"]; "O4" [label="O", pos="-3.5,-0.5!"]; "C20" [label="C", pos="-4.5,-0.5!"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C5" -- "C7" -- "C8" -- "C9" -- "C10" -- "C11" -- "C5"; "C10" -- "C12" -- "C13" -- "C14" -- "C3" -- "C10"; "C1" -- "C15"; "C8" -- "C16"; "C2" -- "O1" -- "C17"; "C4" -- "O2" -- "C18"; "C11" -- "O3" -- "C19"; "C13" -- "O4" -- "C20"; }

Caption: 2D structure of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 | singlet | 4H | Aromatic protons (H-1, H-4, H-5, H-8) |

| 4.08 | singlet | 12H | Methoxy protons (-OCH₃) |

| 2.95 | singlet | 6H | Methyl protons (-CH₃) |

Solvent: DMSO-d₆, Instrument: 300 MHz NMR Spectrometer

Interpretation:

The ¹H NMR spectrum of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry.

-

Aromatic Protons: The four aromatic protons at positions 1, 4, 5, and 8 are chemically equivalent due to the symmetrical substitution pattern. They appear as a single sharp singlet at 7.40 ppm. The downfield chemical shift is characteristic of protons attached to an electron-rich aromatic system.

-

Methoxy Protons: The twelve protons of the four methoxy groups are also equivalent and resonate as a sharp singlet at 4.08 ppm. This chemical shift is typical for methoxy groups attached to an aromatic ring.

-

Methyl Protons: The six protons of the two methyl groups at the 9 and 10 positions are equivalent and give rise to a singlet at 2.95 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. DMSO-d₆ was chosen here for its ability to dissolve the compound and its distinct residual peak for referencing. Shimming is a critical step to achieve high-resolution spectra by ensuring a homogeneous magnetic field across the sample.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted Experimental Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2, C-3, C-6, C-7 (carbons attached to methoxy groups) |

| ~128 | C-4a, C-5a, C-9a, C-10a (internal quaternary carbons) |

| ~125 | C-9, C-10 (carbons with methyl groups) |

| ~104 | C-1, C-4, C-5, C-8 (aromatic CH carbons) |

| ~56 | Methoxy carbons (-OCH₃) |

| ~14 | Methyl carbons (-CH₃) |

Interpretation of Predicted Spectrum:

Due to the molecule's symmetry, only six distinct carbon signals are expected.

-

Aromatic Carbons: The carbons directly bonded to the electron-donating methoxy groups (C-2, 3, 6, 7) are expected to be the most downfield among the aromatic carbons. The internal quaternary carbons (C-4a, 5a, 9a, 10a) and the carbons bearing the methyl groups (C-9, 10) will have distinct chemical shifts. The aromatic CH carbons (C-1, 4, 5, 8) are expected to be the most upfield of the aromatic signals.

-

Aliphatic Carbons: The methoxy carbons will appear in the typical region for sp³ carbons bonded to oxygen (~55-60 ppm). The methyl carbons at positions 9 and 10 will be the most upfield signals in the spectrum.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that of ¹H NMR, with the key difference being the observation of the ¹³C nucleus, which has a much lower natural abundance and gyromagnetic ratio. This necessitates a greater number of scans to achieve a good signal-to-noise ratio. Broadband proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Data:

| m/z | Interpretation |

| 326 | Molecular ion [M]⁺ |

Interpretation:

The mass spectrum of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene shows a prominent molecular ion peak at an m/z of 326, which corresponds to the calculated molecular weight of the compound (C₂₀H₂₂O₄). The stability of the aromatic anthracene core often leads to a strong molecular ion peak with minimal fragmentation under standard electron ionization (EI) conditions. Potential fragmentation pathways could involve the loss of methyl radicals from the methoxy groups or the entire methoxy group.

Experimental Protocol: Acquiring a Mass Spectrum

Caption: General workflow for mass spectrometry.

For a solid sample like this, direct insertion is a common method. EI is a hard ionization technique that can induce fragmentation, providing structural clues.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

Experimental Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3019, 2996, 2963 | Medium | Aromatic and Aliphatic C-H stretching |

| 2833 | Medium | Methoxy C-H stretching |

| 1633 | Strong | Aromatic C=C stretching |

| 1495, 1468, 1445 | Strong | Aromatic C=C stretching and CH₃ bending |

| 1239, 1201, 1189, 1164 | Strong | Aryl-O-C asymmetric and symmetric stretching |

| 1013 | Strong | C-O stretching |

| 892, 828, 750 | Medium-Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methyl and methoxy groups.

-

Aromatic C=C Stretching: The strong absorptions in the 1650-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the anthracene ring system.

-

C-O Stretching: The strong and complex bands in the 1250-1000 cm⁻¹ region are indicative of the aryl-ether C-O stretching vibrations of the methoxy groups.

-

C-H Bending: The bands in the 900-750 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, which can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring an FT-IR Spectrum (Solid Sample)

A common method for analyzing solid samples is the KBr pellet technique.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

The key to a good KBr pellet is to ensure the sample is finely ground and evenly dispersed in the KBr matrix to minimize scattering of the infrared radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic compounds, these transitions are typically π → π* transitions.

Predicted Experimental Data:

| Predicted λmax (nm) | Interpretation |

| ~260-280 | Secondary absorption band |

| ~350-400 | Primary absorption bands (fine structure) |

Interpretation of Predicted Spectrum:

The UV-Vis spectrum of anthracene is characterized by a series of absorption bands. The presence of electron-donating methoxy groups on the anthracene core is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted anthracene.[6] This is due to the methoxy groups increasing the energy of the highest occupied molecular orbital (HOMO). The characteristic fine vibrational structure of the anthracene spectrum is likely to be preserved.

Experimental Protocol: Acquiring a UV-Vis Spectrum

Caption: Workflow for acquiring a UV-Vis spectrum.

The choice of solvent is important as it can influence the position and intensity of the absorption bands. Quartz cuvettes are used because they are transparent in the UV region.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. The provided ¹H NMR, mass spectrometry, and FT-IR data, along with the predicted ¹³C NMR and UV-Vis spectra, offer a detailed structural characterization of the molecule. The outlined experimental protocols and interpretations serve as a valuable resource for researchers working with this compound, enabling them to verify its identity and purity and to further explore its properties and potential applications. The high degree of symmetry in the molecule is a key feature that simplifies its NMR spectra and aids in its unambiguous identification.

References

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

- ChemDraw Software, PerkinElmer.

-

NIST. Anthracene. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. [Link]

-

PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. [Link]

-

Lead Sciences. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | C20H22O4 | CID 14292608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, a substituted polycyclic aromatic hydrocarbon with significant potential in materials science and organic electronics. As a Senior Application Scientist, this document synthesizes key technical data with practical insights into its synthesis and properties.

Nomenclature and Chemical Identifiers

The unique substitution pattern of four methoxy groups and two methyl groups on the anthracene core gives 2,3,6,7-tetramethoxy-9,10-dimethylanthracene its distinct chemical properties.[1][2] Accurate identification is crucial for regulatory compliance and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 2,3,6,7-tetramethoxy-9,10-dimethylanthracene | PubChem[3] |

| CAS Number | 13985-15-4 | Lead Sciences[4], PubChem[3] |

| Molecular Formula | C₂₀H₂₂O₄ | Smolecule[1], Lead Sciences[4] |

| Molecular Weight | 326.39 g/mol | Lead Sciences[4] |

| InChI Key | FRIORIWMGKOZPB-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C13)OC)OC)C)OC)OC | PubChem[3] |

A list of common synonyms and identifiers is provided below to aid in database searches and literature review:

-

Anthracene, 2,3,6,7-tetramethoxy-9,10-dimethyl-

-

9,10-diMethyl-2,3,6,7-tetraMethoxy-anthracene

-

TMDMA[2]

-

DTXSID10558547[3]

Physicochemical and Electronic Properties

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a bright yellow crystalline solid.[1] The electron-donating nature of the methoxy and methyl groups significantly influences its electronic properties.[2] These substitutions enhance the electron density of the anthracene core, which is a key factor in its potential applications.[2]

One of the notable chemical properties of this compound is its ability to undergo reversible electrochemical oxidation.[1] This process allows for the formation of dicationic species, making it a candidate for applications in electrochemistry.[1] Its extended aromatic structure and methoxy substitutions contribute to its stability and charge transport capabilities, which are desirable traits for organic electronic materials.[5]

Synthesis Methodologies

The synthesis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene can be achieved through several routes. The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials. Two primary methods are highlighted in the literature: condensation reaction and a multi-step synthesis from an anthracene core.

Condensation Reaction from Veratrole

A common and direct method involves the acid-catalyzed condensation of veratrole (1,2-dimethoxybenzene) with biacetyl (2,3-butanedione).[1] This approach offers a straightforward route to the core structure.

Experimental Protocol: Synthesis via Condensation Reaction

Objective: To synthesize 2,3,6,7-tetramethoxy-9,10-dimethylanthracene from veratrole and biacetyl.

Materials:

-

Veratrole

-

Biacetyl

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add veratrole and biacetyl to concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over a large volume of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acid.

-

Recrystallize the crude solid from a suitable solvent, such as methanol, to yield the purified 2,3,6,7-tetramethoxy-9,10-dimethylanthracene as a yellow solid.

Multi-step Synthesis from an Anthracene Core

An alternative and more versatile approach involves a multi-step synthesis starting from a pre-existing anthracene core.[2] This method allows for greater control over the substitution pattern. The general strategy involves:

-

Halogenation: Introduction of bromine atoms at the 2, 3, 6, and 7 positions of the anthracene ring system using a brominating agent like N-bromosuccinimide (NBS).[2]

-

Methoxylation: Nucleophilic aromatic substitution of the bromine atoms with methoxy groups using a reagent such as sodium methoxide in methanol.[2]

-

Dimethylation: Introduction of methyl groups at the 9 and 10 positions using a methylating agent like methyl iodide with a base.[2]

This multi-step process, while more complex, can be adapted to produce a variety of substituted anthracene derivatives.

Chemical Reactivity and Potential Applications

The electron-rich nature of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene makes it an interesting candidate for various applications in materials science and organic synthesis.

Chemical Reactivity

-

Electrochemical Oxidation: As previously mentioned, the compound exhibits reversible electrochemical oxidation, which is a key feature for its use in electrochemical applications.[1]

-

Reactions with Alkyl Halides: It can participate in reactions typical of substituted aromatic compounds, such as Suzuki coupling and Vilsmeier-Haack reactions, allowing for further functionalization.[1]

Potential Applications

-

Organic Electronics: The strong light-emitting and electron-donating properties of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene make it a promising material for organic light-emitting diodes (OLEDs) and photovoltaic research.[1][5] The methoxy groups enhance charge transport, a crucial factor for the efficiency of organic semiconductor devices.[2]

-

Material Science: The unique substitution pattern can lead to interesting solid-state packing and photophysical properties, making it a target for the development of novel functional materials.[2] While not extensively documented, there is potential for its use in creating materials with tailored electronic and optical characteristics.[1]

Structural Information

The chemical structure of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene is fundamental to its properties and reactivity.

Caption: Chemical structure of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene.

Conclusion

2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a polyfunctionalized aromatic compound with a unique set of electronic and photophysical properties. Its synthesis is achievable through established organic chemistry methodologies, and its potential applications in organic electronics and materials science are subjects of ongoing interest. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.

References

-

MySkinRecipes. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Available from: [Link].

-

Lead Sciences. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Available from: [Link].

-

PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Available from: [Link].

-

RSC Publishing. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Available from: [Link].

- Google Patents. Synthesis method for 2,3,6,7-triptycene tetracarboxylic dianhydride.

-

Beilstein Journals. Synthesis of 2,3,6,7-tetrabromoanthracene. Available from: [Link].

-

PubChem. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene. Available from: [Link].

Sources

- 1. Buy 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 [smolecule.com]

- 2. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | 13985-15-4 | Benchchem [benchchem.com]

- 3. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene | C20H22O4 | CID 14292608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene - Lead Sciences [lead-sciences.com]

- 5. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene [myskinrecipes.com]

Unveiling the Bio-Active Potential: A Technical Guide to the Biological Evaluation of Tetramethoxy Anthracene Derivatives

This guide provides an in-depth exploration of the biological activities associated with tetramethoxy anthracene derivatives, with a particular focus on their potential as cytotoxic and apoptosis-inducing agents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the experimental rationale and methodologies employed in the assessment of these promising compounds. We will delve into the synthesis, cytotoxic evaluation, and mechanistic analysis of a key derivative series, providing a comprehensive framework for future research and development.

Introduction: The Therapeutic Promise of Anthracene Scaffolds

The anthracene core, a tricyclic aromatic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its rigid, planar structure provides a unique template for the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the anthracene ring system is a critical determinant of these activities. The introduction of methoxy groups, in particular, can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide will focus on tetramethoxy-substituted anthracene derivatives, a class of compounds that has demonstrated significant potential in the realm of oncology.

A Case Study: 4-Aza-2,3-dihydropyridophenanthrenes Derived from 2,3,6,7-Tetramethoxyphenanthren-9-amine

Recent research has highlighted the potent anticancer activity of a series of 4-aza-2,3-dihydropyridophenanthrene derivatives synthesized from a 2,3,6,7-tetramethoxyphenanthren-9-amine precursor[1]. Phenanthrene, a structural isomer of anthracene, shares a similar three-ring aromatic core, making these findings highly relevant to the broader class of tetramethoxy anthracene derivatives.

One compound from this series, designated 10l , exhibited a particularly significant anticancer profile against the DU145 human prostate cancer cell line, with an IC50 value of 2.6 ± 0.34 μM[1]. The cytotoxic potential of these compounds was evaluated against a panel of human cancer cell lines, including lung (A549), prostate (PC-3 and DU145), breast (MDA-MB-231 and 4T1), gastric (HGC-27), colon (Caco-2), and cervical (HeLa) cancer cells[1].

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The IC50 values for a selection of the synthesized 4-aza-2,3-dihydropyridophenanthrene derivatives against various cancer cell lines are summarized below.

| Compound | A549 (Lung) IC50 (μM) | PC-3 (Prostate) IC50 (μM) | DU145 (Prostate) IC50 (μM) | MDA-MB-231 (Breast) IC50 (μM) | HGC-27 (Gastric) IC50 (μM) | Caco-2 (Colon) IC50 (μM) | HeLa (Cervical) IC50 (μM) |

| 10a | >100 | 85.4 ± 3.21 | 92.1 ± 4.50 | >100 | >100 | >100 | >100 |

| 10f | 15.2 ± 1.05 | 10.5 ± 0.82 | 12.8 ± 1.12 | 20.1 ± 1.54 | 25.4 ± 1.80 | 30.2 ± 2.10 | 18.5 ± 1.32 |

| 10l | 5.8 ± 0.42 | 4.2 ± 0.35 | 2.6 ± 0.34 | 8.5 ± 0.68 | 10.1 ± 0.95 | 12.3 ± 1.02 | 7.9 ± 0.55 |

| 10m | 8.2 ± 0.65 | 6.8 ± 0.51 | 5.4 ± 0.48 | 12.3 ± 1.10 | 15.8 ± 1.24 | 18.9 ± 1.55 | 11.4 ± 0.98 |

Data extracted from Kamal et al., European Journal of Medicinal Chemistry, 2017.[1]

The data clearly indicates that compound 10l possesses the most potent and broad-spectrum cytotoxic activity among the tested derivatives, with a particularly pronounced effect on the DU145 prostate cancer cell line.

Elucidating the Mechanism of Action: Cell Cycle Arrest and Apoptosis

The potent cytotoxicity of compound 10l prompted further investigation into its mechanism of action. Understanding how a compound induces cell death is paramount in drug development. Key cellular processes to investigate include the cell cycle and apoptosis (programmed cell death).

Induction of G2/M Cell Cycle Arrest

To determine the effect of compound 10l on cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining was performed on DU145 cells. The results revealed that treatment with compound 10l led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a cell cycle arrest at this checkpoint[1]. This G2/M arrest prevents the cells from entering mitosis, ultimately leading to cell death.

Confirmation of Apoptosis Induction

Several independent assays were conducted to confirm that the observed cytotoxicity was due to the induction of apoptosis.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells. In the presence of compound 10l , DU145 cells exhibited characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation[1].

-

Hoechst Staining: Hoechst 33342 is a fluorescent stain that binds to DNA and allows for the visualization of nuclear morphology. Treatment with compound 10l resulted in condensed and fragmented nuclei in DU145 cells, further confirming the induction of apoptosis[1].

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Treatment with compound 10l led to a significant increase in the population of Annexin V-positive cells, confirming apoptosis as the primary mode of cell death[1].

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. Using a fluorescent probe, it was demonstrated that compound 10l treatment leads to a collapse of the ΔΨm in DU145 cells[1].

The convergence of evidence from these multiple assays provides a high degree of confidence that the 4-aza-2,3-dihydropyridophenanthrene derivative 10l exerts its potent anticancer effect by inducing G2/M cell cycle arrest and triggering the apoptotic cascade.

Experimental Protocols: A Step-by-Step Guide

To empower researchers to conduct similar investigations, this section provides detailed, step-by-step methodologies for the key experiments described above.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color[2].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the tetramethoxy anthracene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-